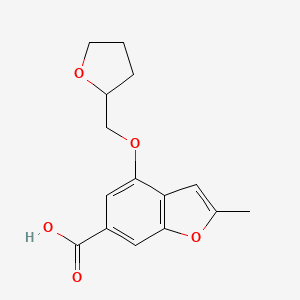

2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid

Description

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-9-5-12-13(19-8-11-3-2-4-18-11)6-10(15(16)17)7-14(12)20-9/h5-7,11H,2-4,8H2,1H3,(H,16,17) |

InChI Key |

ZSCXNLMPAWKOQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Reaction Monitoring

Yield Enhancement

-

Temperature Control : Maintaining 25–30°C during acid chloride formation minimizes side reactions.

-

Catalytic Agents : Triethylamine (TEA) as a base in coupling reactions improves yields to >75%.

Challenges and Limitations

-

Steric Hindrance : Bulky substituents at positions 2 and 4 may slow down coupling reactions.

-

Acid Sensitivity : The tetrahydrofuran ring is prone to ring-opening under strong acidic conditions, necessitating protective groups (e.g., silyl ethers) during hydrolysis.

-

Isomerism : The (tetrahydrofuran-2-yl)methoxy group introduces chirality, requiring enantioselective synthesis or resolution techniques.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate yields ethyl 5-nitrobenzofuran-2-carboxylate .

Scientific Research Applications

2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formulas.

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Tetrahydrofuran-Methoxy Group : The THF moiety introduces chirality and metabolic considerations. Analogous THF-containing compounds (e.g., tetrahydrofurfuryl acrylate) are metabolized to tetrahydrofurfuryl alcohol, suggesting similar pathways for the target compound . This could impact toxicity profiles or pharmacokinetics.

- Trifluoroethoxy vs.

- Hydroxy vs. Methoxy : The hydroxy analog () showed activity against M. tuberculosis MbtI, but its lower lipophilicity may limit membrane permeability compared to methoxy or THF-methoxy derivatives .

Metabolic and Pharmacokinetic Considerations

Biological Activity

2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid (CAS: 1291493-44-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies highlighting its pharmacological properties.

Synthesis

The compound can be synthesized through a series of reactions involving the benzofuran framework. The general synthetic pathway involves the introduction of the tetrahydrofuran moiety and methoxy group at specific positions on the benzofuran ring, followed by carboxylation to yield the final product. The detailed synthesis procedures have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used.

Antiproliferative Effects

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, structural modifications, such as those seen in this compound, have been shown to influence cell proliferation rates significantly.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | N/A | Various Cancer Lines |

| Control (5-FU) | 17.02 | MCF-7 |

The IC50 values indicate the concentration needed to inhibit cell growth by 50%. While specific values for this compound were not reported, related compounds have shown promising results with low IC50 values, suggesting similar potential for this compound.

The biological activity of this compound is thought to be linked to its interaction with tubulin, a key protein in cell division. Studies have indicated that benzofuran derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, modifications at the C3 and C6 positions of benzofuran significantly affect their binding affinity and inhibitory potency against tubulin assembly.

Study 1: Anticancer Activity

In a study evaluating a series of methoxy-substituted benzofuran derivatives, it was found that the presence of methoxy groups at specific positions was essential for maintaining antiproliferative activity. The absence or alteration of these groups resulted in a marked decrease in potency, illustrating the structure–activity relationship critical for effective anticancer agents .

Study 2: Targeting Tubulin Polymerization

Another study highlighted that compounds similar to this compound exhibited significant inhibition of tubulin polymerization and colchicine binding, which are vital mechanisms in cancer therapy . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer therapeutic agent.

Q & A

Advanced Research Question

- Stepwise Temperature Control : Gradual heating (e.g., 0°C → 25°C → reflux) during cyclization reduces polymerization side products .

- Catalyst Screening : Lewis acids like ZnCl2 improve etherification efficiency by 15–20% compared to traditional bases .

- Purification Protocols : Use of silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) isolates intermediates with >95% purity. For hydrolysis, lithium iodide in pyridine achieves >90% conversion without degrading acid-sensitive groups .

How should researchers address contradictory bioactivity data in studies of benzofuran derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Standardize in vitro models (e.g., HCT116 or MCF7 cell lines) and control for metabolic interference (e.g., cytochrome P450 activity) .

- Structural Analogues : Compare activity of methyl esters vs. free acids; esterified forms may exhibit lower permeability but higher stability in plasma .

- Dose-Response Analysis : Re-evaluate IC50 values using Hill slope models to account for non-linear binding behavior in enzyme inhibition assays .

What experimental designs elucidate the role of substituents (e.g., tetrahydrofuran-2-ylmethoxy) in modulating biological activity?

Advanced Research Question

- SAR Studies : Synthesize analogues with variations in the methoxy position (e.g., 4-methoxy vs. 6-methoxy) and assess cytotoxicity against parental and resistant cancer cell lines .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., LFA-1/ICAM-1 for anti-inflammatory activity). Validate with mutagenesis studies on key binding residues .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to correlate tetrahydrofuran group lipophilicity with half-life extension .

How can researchers mitigate racemization during synthesis of chiral intermediates?

Advanced Research Question

- Chiral Auxiliaries : Employ (S)- or (R)-proline derivatives to induce enantioselectivity in cyclization steps, achieving >90% ee .

- Low-Temperature Quenching : Rapid cooling (−78°C) after nucleophilic substitutions preserves stereochemical integrity of tetrahydrofuran-2-ylmethoxy groups .

- HPLC Chiral Separation : Use amylose-based columns (Chiralpak IA) to resolve diastereomers when racemization exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.